molecular formula C8H8FNO3 B1601056 4-Ethoxy-2-fluoro-1-nitrobenzene CAS No. 28987-48-6

4-Ethoxy-2-fluoro-1-nitrobenzene

Cat. No.: B1601056
CAS No.: 28987-48-6
M. Wt: 185.15 g/mol
InChI Key: KTAIPPBHURYBBF-UHFFFAOYSA-N
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Description

4-Ethoxy-2-fluoro-1-nitrobenzene (CAS No. 28987-48-6) is an aromatic compound featuring a benzene ring substituted with ethoxy (-OCH₂CH₃), fluorine (-F), and nitro (-NO₂) groups at positions 4, 2, and 1, respectively . Its molecular formula is C₈H₈FNO₃, and the distinct arrangement of substituents confers unique electronic, steric, and reactivity properties. The ethoxy group acts as an electron-donating group, while fluorine and nitro groups are electron-withdrawing, creating a polarized aromatic system. This compound is of interest in pharmaceuticals, agrochemicals, and materials science due to its structural versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethoxy-2-fluoro-1-nitrobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the nitration of 4-ethoxy-2-fluorobenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-2-fluoro-1-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Ethoxy-2-fluoro-1-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethoxy-2-fluoro-1-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluoro and ethoxy groups influence the compound’s reactivity and binding affinity to specific targets, affecting its overall biological activity .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituent Variations in Alkoxy-Nitrobenzene Derivatives

The following table compares 4-Ethoxy-2-fluoro-1-nitrobenzene with structurally related alkoxy-nitrobenzene derivatives:

Compound Name CAS No. Molecular Formula Key Substituents Unique Properties/Applications
This compound 28987-48-6 C₈H₈FNO₃ Ethoxy (4), Fluoro (2), Nitro (1) Enhanced solubility in polar solvents; used as a precursor in drug synthesis
2-Fluoro-4-isopropoxy-1-nitrobenzene 28987-50-0 C₉H₁₀FNO₃ Isopropoxy (4), Fluoro (2), Nitro (1) Lower polarity due to bulky isopropoxy group; slower reaction kinetics in SNAr reactions
3-Fluoro-4-nitroanisole 446-38-8 C₇H₆FNO₃ Methoxy (4), Fluoro (3), Nitro (1) Higher thermal stability; used in dye manufacturing
1-(2,2-Difluoroethoxy)-2-methoxy-4-nitrobenzene 1245773-14-1 C₉H₉F₂NO₄ Difluoroethoxy (1), Methoxy (2), Nitro (4) Increased electron-withdrawing effects from difluoroethoxy; potential in agrochemicals

Key Observations :

  • Ethoxy vs. Isopropoxy : The ethoxy group in This compound offers moderate steric bulk and polarity compared to isopropoxy, enabling faster nucleophilic aromatic substitution (SNAr) reactions .
  • Positional Isomerism : Shifting the nitro group (e.g., 3-Fluoro-4-nitroanisole) alters electronic effects, reducing reactivity toward electrophiles compared to the para-nitro configuration .
  • Fluorine Substitution : Fluorine at position 2 enhances the electron-withdrawing effect, stabilizing intermediates in synthetic pathways .

Comparison with Halogenated and Alkylated Derivatives

Compound Name CAS No. Molecular Formula Key Substituents Unique Properties/Applications
1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene 1224629-07-5 C₇H₅BrFNO₃ Bromo (1), Fluoro (3), Methoxy (2), Nitro (4) Bromine enhances cross-coupling reactivity; used in Suzuki-Miyaura reactions
1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene 1089282-52-9 C₉H₁₀FNO₃ Ethyl (1), Fluoro (2), Methoxy (4), Nitro (5) Ethyl group increases lipophilicity; explored in CNS drug delivery
4-Chloro-2-fluoro-1-nitrobenzene N/A C₆H₃ClFNO₂ Chloro (4), Fluoro (2), Nitro (1) Higher electrophilicity due to chlorine; limited solubility in non-polar solvents

Key Observations :

  • Halogen Effects : Bromine in 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene facilitates transition-metal-catalyzed reactions, whereas chlorine in 4-Chloro-2-fluoro-1-nitrobenzene increases electrophilicity but reduces solubility .
  • Alkyl vs. Alkoxy : The ethyl group in 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene enhances membrane permeability in biological systems compared to alkoxy substituents .

Biological Activity

4-Ethoxy-2-fluoro-1-nitrobenzene is a compound of significant interest in medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Molecular Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C8H8FNO3
  • Molecular Weight: 185.15 g/mol
  • CAS Number: 28987-48-6

The presence of the nitro group (-NO2) and the ethoxy group (-OCH2CH3) significantly influences the reactivity and biological activity of the compound. The fluorine atom enhances the electron-withdrawing capacity, which may affect its interaction with biological targets.

The primary mechanism of action for this compound involves electrophilic aromatic substitution . This process allows the compound to interact with various biological targets, including enzymes and proteins.

Key Mechanisms:

  • Electrophilic Aromatic Substitution:
    • The compound can participate in reactions with nucleophiles, leading to the formation of substituted products that can modulate enzyme activity.
  • Interaction with Cytochrome P450 Enzymes:
    • It has been observed that this compound interacts with cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis of endogenous compounds.
  • Oxidative Stress Modulation:
    • The compound influences cell signaling pathways related to oxidative stress and inflammation, potentially inducing antioxidant defense mechanisms such as superoxide dismutase and catalase expression.

This compound exhibits several biochemical properties that contribute to its biological activity:

PropertyDescription
Solubility Soluble in organic solvents; limited aqueous solubility
Stability Stable under standard laboratory conditions; sensitive to strong acids
Reactivity Reacts with nucleophiles due to electrophilic nature
Biological Targets Enzymes involved in metabolic pathways; DNA and proteins through reactive intermediates

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antioxidant Activity:
    • In vitro studies demonstrated that the compound exhibits antioxidant properties by reducing reactive oxygen species (ROS) levels in cellular models, suggesting potential applications in mitigating oxidative stress-related diseases.
  • Enzyme Inhibition:
    • Research highlighted its role as an inhibitor of specific cytochrome P450 isoforms, which are essential for drug metabolism. This inhibition could lead to altered pharmacokinetics of co-administered drugs .
  • Cytotoxicity Studies:
    • Cytotoxic effects were observed in cancer cell lines, indicating that this compound may possess anti-cancer properties through mechanisms involving apoptosis induction and cell cycle arrest .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Ethoxy-2-fluoro-1-nitrobenzene, and how can regioselectivity be controlled?

  • Answer : The synthesis typically involves nitration and etherification steps. For example:

  • Nitration : Introduce the nitro group into a fluorobenzene derivative. Regioselectivity is influenced by directing groups; the ethoxy group (-OCH₂CH₃) acts as an ortho/para director, while fluorine (electron-withdrawing) may meta-direct. Optimizing reaction conditions (e.g., nitrating agents like HNO₃/H₂SO₄, temperature) is critical .
  • Etherification : Ethoxy groups can be introduced via nucleophilic substitution (e.g., Williamson synthesis) using 2-fluoro-4-nitrobenzyl halides and sodium ethoxide. Purification via column chromatography or recrystallization ensures product integrity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Answer :

  • ¹H/¹³C NMR : Identify substituent positions. The ethoxy group shows a triplet (~1.3 ppm for CH₃) and quartet (~3.5-4.0 ppm for OCH₂). Fluorine coupling splits signals in adjacent carbons .
  • IR Spectroscopy : Confirm nitro (1520–1350 cm⁻¹, asymmetric/symmetric stretching) and ethoxy (C-O stretch ~1250 cm⁻¹) groups .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 215) and fragmentation patterns validate the structure .

Q. How should this compound be stored to ensure stability?

  • Answer : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at 2–8°C. Avoid moisture and strong oxidizers due to nitro group reactivity. Use fume hoods and PPE (gloves, goggles) during handling .

Advanced Research Questions

Q. How do electronic effects of substituents (ethoxy, fluoro, nitro) influence the reactivity of this compound in electrophilic substitution?

  • Answer :

  • Ethoxy Group : Strong electron-donating (+I/+M effect) directs electrophiles to ortho/para positions.
  • Fluoro Group : Electron-withdrawing (-I effect) meta-directs but may compete with ethoxy’s directing influence.
  • Nitro Group : Strong -I/-M effect deactivates the ring, reducing reaction rates. Computational modeling (e.g., DFT) can predict dominant regioselectivity in multi-substituted systems .

Q. What contradictions exist in literature regarding the biological activity of nitroaromatic compounds like this compound, and how can they be resolved?

  • Answer : Discrepancies in cytotoxicity or enzyme inhibition may arise from:

  • Purity : Trace impurities (e.g., unreacted nitro precursors) skew bioassay results. Validate via HPLC (>98% purity) .
  • Solvent Effects : Use DMSO or ethanol consistently, as solvent polarity impacts compound solubility and activity .
  • Assay Conditions : Standardize pH, temperature, and cell lines to ensure reproducibility .

Q. What methodologies are recommended for studying the environmental degradation pathways of this compound?

  • Answer :

  • Photodegradation : Expose to UV-Vis light and analyze intermediates via LC-MS. Nitro groups often degrade to amines or hydroxylamines .
  • Microbial Degradation : Use soil or wastewater microbial consortia under aerobic/anaerobic conditions. Monitor metabolites (e.g., nitroreductase products) with GC-MS .
  • Quantum Chemical Calculations : Predict degradation kinetics using software like Gaussian to model bond dissociation energies .

Q. Methodological Considerations

Q. How can researchers optimize the yield of this compound in multi-step syntheses?

  • Answer :

  • Stepwise Monitoring : Use TLC or in-situ IR to track reaction progress.
  • Catalyst Selection : Lewis acids (e.g., FeCl₃) improve nitration efficiency .
  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance etherification kinetics .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Answer :

  • Ventilation : Use fume hoods to avoid inhalation of nitro compound vapors.
  • Spill Management : Neutralize with sodium bicarbonate or vermiculite; avoid ignition sources .
  • Waste Disposal : Treat with reducing agents (e.g., NaHSO₃) to detoxify nitro groups before disposal .

Properties

IUPAC Name

4-ethoxy-2-fluoro-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO3/c1-2-13-6-3-4-8(10(11)12)7(9)5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTAIPPBHURYBBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90543239
Record name 4-Ethoxy-2-fluoro-1-nitrobenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28987-48-6
Record name 4-Ethoxy-2-fluoro-1-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28987-48-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethoxy-2-fluoro-1-nitrobenzene
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URL https://comptox.epa.gov/dashboard/DTXSID90543239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Ethoxy-2-fluoronitrobenzene
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Synthesis routes and methods I

Procedure details

To a solution of 3-fluoro-4-nitrophenol (9.9 g, 0.063 mol) and diethyl sulfate (12.17 g, 0.079 mol) in DMF (100 mL) was added K2CO3 (17.39 g, 0.126 mol). The resulting mixture was stirred at 80° C. for 90 min and then cooled to rt. The reaction mixture was diluted with H2O (200 mL) and extracted with 25% EtOAc in hexanes (2×100 mL). The combined organic phases were washed with brine (100 mL), filtered through phase separation filter paper, and concentrated in vacuo to give 11.5 g (98%) of 53 as an orange-yellow solid. 1H NMR (60 MHz, CDCl3): δ 8.8-7.7 (m, 1H), 6.6-6.2 (m, 2H), 4.0 (q, 2H), 1.4 (t, 3H) ppm.
Quantity
9.9 g
Type
reactant
Reaction Step One
Quantity
12.17 g
Type
reactant
Reaction Step One
Name
Quantity
17.39 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Yield
98%

Synthesis routes and methods II

Procedure details

To a solution of 3-fluoro-4-nitrophenol (1.57 g, 10.0 mmol) in 20 mL of dry DMF was added bromoethane (540 mg, 5.0 mmol) and K2CO3 powder (500 mg). The resulting reaction mixture was warmed to 50° C. and stirred for 1 h. It was quenched by addition of 20 mL of H2O, extracted with diethyl ether (100 mL×2). The combined organic extracts were washed with brine (50 mL), dried (MgSO4), filtered, and concentrated in vacuo to afford 4-ethoxy-2-fluoro-1-nitrobenzene as a pale yellow oil: MS (ESI) 186 (M+H)+.
Quantity
1.57 g
Type
reactant
Reaction Step One
Quantity
540 mg
Type
reactant
Reaction Step One
Name
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate
7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate
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7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate
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